3-(2-Chloro-3,4-dimethoxyphenyl)propanoic acid is a chemical compound characterized by its unique structure and potential applications in various fields. It is classified as an aromatic carboxylic acid, specifically a derivative of propanoic acid, where a chloro group and two methoxy groups are substituted on the aromatic ring. This compound has garnered interest due to its potential biological activities and utility in synthetic organic chemistry.
The compound can be synthesized from readily available precursors, particularly through reactions involving 2-chloro-3,4-dimethoxybenzaldehyde and malonic acid. The synthesis methods often utilize common organic solvents and catalysts, making it accessible for laboratory and industrial applications.
3-(2-Chloro-3,4-dimethoxyphenyl)propanoic acid is classified under:
The synthesis of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid typically involves the following key steps:
The molecular formula of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid is , with a molecular weight of approximately 242.68 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid |
| Molecular Formula | C11H13ClO4 |
| Molecular Weight | 242.68 g/mol |
| InChI Key | JIPTVEJKXDVECY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)C=CC(=O)O)Cl)OC |
3-(2-Chloro-3,4-dimethoxyphenyl)propanoic acid can participate in several chemical reactions:
The mechanism of action for 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid primarily revolves around its interactions with biological targets. While specific mechanisms may vary depending on application, it is hypothesized that the compound's functional groups enhance its ability to interact with enzymes or receptors involved in metabolic pathways.
The compound has potential applications in various scientific fields:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5